L-serine-d7
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Overview
Description
L-Serine-d7 is a deuterated form of L-serine, a non-essential amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used as an internal standard in mass spectrometry for the quantification of L-serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine-d7 is synthesized through the deuteration of L-serine. The process involves the exchange of hydrogen atoms in L-serine with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research .
Chemical Reactions Analysis
Types of Reactions
L-Serine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated versions of serine derivatives.
Reduction: Reduction reactions can convert this compound into other deuterated amino acids.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions are deuterated derivatives of L-serine, which are used in various scientific applications .
Scientific Research Applications
L-Serine-d7 has a wide range of applications in scientific research:
Mechanism of Action
L-Serine-d7 exerts its effects through its role as a precursor in various biochemical pathways. It is involved in the synthesis of proteins, phospholipids, and neurotransmitters. The deuterium labeling allows for precise tracking and quantification in metabolic studies . This compound interacts with glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
L-Serine: The non-deuterated form of L-Serine-d7, widely used in protein synthesis and metabolic studies.
D-Serine: An enantiomer of L-serine, involved in neurotransmission and studied for its role in neurological diseases.
Glycine: Another amino acid that shares similar metabolic pathways with L-serine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in scientific studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is crucial .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
112.14 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 |
InChI Key |
MTCFGRXMJLQNBG-DTZHYFPHSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])O[2H])N([2H])[2H] |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
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